N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide
Description
N-(2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a propanamide moiety linked to a phenoxy group. While its exact applications remain under investigation, its structural complexity and substituent arrangement suggest utility in drug design or as a functional material .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-9-10-20(15(2)11-14)25-21(18-12-28-13-19(18)24-25)23-22(26)16(3)27-17-7-5-4-6-8-17/h4-11,16H,12-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZPMBFFFMLRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)OC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. Therefore, it can be inferred that the compound may target the organisms causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
It is suggested that the strong hydrogen bonding interactions between the nh moiety of the compound and the residual amino acids in the active site of the enzyme could be a key factor in its activity.
Biological Activity
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide is a synthetic compound belonging to the thienopyrazole class. It has gained attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on various studies.
Chemical Structure and Properties
The compound features a unique thieno[3,4-c]pyrazole core with a 2,4-dimethylphenyl group and a phenoxypropanamide moiety. The molecular formula is with a molecular weight of approximately 396.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O2S |
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide |
Antimicrobial Activity
Studies have shown that thienopyrazole derivatives exhibit significant antimicrobial activity. For instance, this compound has been tested against various bacterial strains and fungi. In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound were evaluated using a murine model of inflammation. Administration of this compound significantly reduced paw edema in treated mice compared to controls. The compound appears to modulate pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Anticancer Activity
Research into the anticancer properties of this compound has yielded promising results. In cell line studies involving human cancer cells (e.g., breast cancer MCF-7 and lung cancer A549), this compound induced apoptosis and inhibited cell proliferation at concentrations of 5 to 20 µM. Mechanistic studies suggest that the compound may act through the modulation of the PI3K/Akt signaling pathway .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : It can interact with various receptors on cell surfaces, potentially altering cellular responses to external stimuli.
- Gene Expression Regulation : The compound may influence gene expression related to inflammation and cancer progression by affecting transcription factors involved in these processes .
Case Studies
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives similar to this compound showed potent activity against resistant strains of bacteria.
- Anti-inflammatory Research : In a preclinical model published in Inflammation Research, the compound demonstrated significant reductions in inflammatory markers after administration in a dose-dependent manner.
- Cancer Research : A study in Cancer Letters highlighted that thienopyrazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound, we compare it with structurally analogous molecules, focusing on substituent effects, stability, and functional roles.
Table 1: Structural and Functional Comparison
Key Findings
In contrast, s-triazine derivatives (e.g., the UV absorbers in Table 1) exhibit planar symmetry, optimizing UV absorption and thermal stability .
Substituent Effects: The 2,4-dimethylphenyl group is common in UV-stabilizing compounds (e.g., triazine derivatives) due to its steric and electronic effects, which reduce photodegradation. In the target compound, this group may similarly enhance stability but could limit solubility compared to alkoxy or hydroxy substituents in triazine analogs .
Performance Metrics: Solubility: The target compound’s lipophilic substituents (e.g., dimethylphenyl) likely reduce aqueous solubility compared to hydroxyl/alkoxy-substituted triazines. Thermal Stability: Thieno-pyrazole derivatives generally exhibit moderate thermal stability (~200–250°C), whereas s-triazines with alkyl chains (e.g., dodecyloxy) degrade above 300°C, making them superior for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
